

methods for producing 5-hydroxypiperidine-2-carboxylic acid.

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Compound of Interest

Compound Name: (2S,3R)-3-hydroxypiperidine-2-carboxylic acid

CAS No.: 194297-98-8

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Application Note: Advanced Production Protocols for 5-Hydroxypiperidine-2-Carboxylic Acid (5-HPA)

Executive Summary

5-Hydroxypiperidine-2-carboxylic acid (5-hydroxypipicolinic acid, 5-HPA) is a critical non-proteinogenic amino acid scaffold used in the synthesis of next-generation

-lactamase inhibitors (e.g., Relebactam intermediates) and complex natural products. Its pharmacological value relies heavily on the absolute configuration of its two chiral centers at C2 and C5.

This guide details two distinct, high-fidelity protocols for producing 5-HPA:

- **Biocatalytic Hydroxylation:** A "green" chemistry approach utilizing *Sinorhizobium meliloti* proline hydroxylase for direct, regioselective oxidation of L-pipecolic acid.

- Chemical Hydrogenation & Lactonization: A scalable industrial method converting 5-hydroxypicolinic acid via catalytic reduction, featuring a self-validating purification step based on intramolecular lactonization.

Stereochemical Context & Target Molecules

The biological activity of 5-HPA derivatives is strictly stereodependent. It is crucial to define the target isomers:

- Target A: (2S, 5S)-5-Hydroxypipicolinic acid ("cis"-isomer)
 - Configuration: Substituents at C2 and C5 are on the same face of the piperidine ring.
 - Key Feature: Capable of forming a bicyclic lactone (2-oxa-5-azabicyclo[2.2.2]octane system), a property utilized for purification.[1]
- Target B: (2S, 5R)-5-Hydroxypipicolinic acid ("trans"-isomer)[2]
 - Configuration: Substituents are on opposite faces.

Protocol A: Biocatalytic Hydroxylation (The "Green" Route)

Principle: This method utilizes the promiscuous activity of L-proline cis-4-hydroxylase (cis-P4H) from *Sinorhizobium meliloti*. [3][4] While the native substrate is proline, this Fe(II)/

-ketoglutarate-dependent dioxygenase accepts the six-membered ring expansion of L-pipicolinic acid (L-Pip), hydroxylating primarily at the C5 position.

Mechanism: The enzyme couples the decarboxylation of

-ketoglutarate (

-KG) to succinate with the formation of a high-valent Fe(IV)=O species, which abstracts a hydrogen atom from C5 of the pipicolinic acid ring.

Materials:

- Substrate: L-Pipicolinic acid (99%, enantiopure).

- Biocatalyst: E. coli BL21(DE3) expressing SmP4H (Plasmid pET28a-SmP4H).
- Co-factors:
 - Ketoglutaric acid, L-Ascorbic acid, FeSO₄
 - 7H
 - O.
- Buffer: MES buffer (50 mM, pH 6.5).

Step-by-Step Workflow:

- Whole-Cell Catalyst Preparation:
 - Culture E. coli expressing SmP4H in TB medium at 37°C until OD reaches 0.6.
 - Induce with 0.5 mM IPTG; incubate at 25°C for 16 hours.
 - Harvest cells by centrifugation (6000 g, 10 min) and wash twice with MES buffer.
 - Resuspend cells to a final OD of 30–40 (high cell density is critical for cofactor regeneration).
- Biotransformation Reaction:
 - Reaction Mix: In a bioreactor, combine:
 - L-Pipecolic acid (100 mM)
 - -Ketoglutarate (100 mM)
 - FeSO₄ (1 mM)

- L-Ascorbate (4 mM)
- Resuspended cells (OD 40)
- Incubation: Shake at 200 rpm, 30°C for 12–24 hours.
- Expert Insight: Conduct the reaction in water rather than complex buffer if possible to simplify downstream isolation, but monitor pH and adjust to 6.5 using NaOH.
- Downstream Processing (Regio-isomer Separation):
 - Challenge: SmP4H produces a mixture of cis-5-HPA (major) and cis-3-HPA (minor).
 - Derivatization: Centrifuge to remove cells. Adjust supernatant to pH 9.0. Add di-tert-butyl dicarbonate (Boc O, 1.5 equiv) to N-protect the amino acids.
 - Purification: Acidify to pH 3.0 and extract with ethyl acetate. The N-Boc-cis-5-HPA and N-Boc-cis-3-HPA can be separated via silica gel chromatography (Eluent: CH₂Cl₂/MeOH 95:5). The 5-hydroxy isomer typically elutes later due to higher polarity.

Protocol B: Chemical Hydrogenation & Lactonization (The Scalable Route)

Principle: Catalytic hydrogenation of the aromatic pyridine ring of 5-hydroxypicolinic acid yields a racemic, diastereomeric mixture. The expertise in this protocol lies in the Lactonization Resolution, a self-validating step where only the (2S,5S) isomer cyclizes, allowing physical separation from the (2S,5R) isomer.

Materials:

- Precursor: 5-Hydroxypyridine-2-carboxylic acid.[5]
- Catalyst: 5% Rhodium on Alumina (Rh/Al)

O

) or Platinum Oxide (PtO

).

- Solvent: 1 M Acetic Acid or water/HCl mix.
- Lactonization Reagents: Thionyl chloride (SOCl₂), Benzyl alcohol (BnOH).

Step-by-Step Workflow:

- Catalytic Hydrogenation:
 - Dissolve 5-hydroxypicolinic acid (10 g) in 100 mL 1 M acetic acid.
 - Add 5 mol% Rh/Al
 - O
 - .
 - Pressurize reactor to 50 bar H₂
 - . Heat to 60°C. Stir for 24 hours.
 - Filter catalyst. Evaporate solvent.[6]
 - Result: Crude mixture of cis- and trans-5-HPA (racemic).[1]
- Lactonization-Based Resolution:
 - Suspend the crude amino acid mix in dry CH₂Cl₂
 - Cl
 - .
 - Add SOCl₂

(1.2 equiv) and reflux for 2 hours.

- Mechanism:[6][7] The acidic conditions promote intramolecular esterification between the C2-COOH and C5-OH groups.
- Critical Checkpoint: Only the cis-isomer ((2S,5S)/(2R,5R)) can geometrically form the bicyclic lactone (2-oxa-5-azabicyclo[2.2.2]octane-3-one). The trans-isomer remains as the open-chain acid chloride/ester.
- Separation:
 - Basify the mixture with aqueous NaHCO₃.
 - The unreacted trans-isomer dissolves in the aqueous phase as the carboxylate salt.
 - The cis-lactone remains in the organic phase (or precipitates). Extract with CH₂Cl₂.
 - Hydrolysis: Treat the isolated lactone with 6 M HCl at reflux to open the ring, yielding pure cis-5-HPA hydrochloride.
- Enantiomeric Resolution (Optional):
 - If enantiopure (2S,5S) is required from the racemate, perform enzymatic resolution using a lipase (e.g., *Candida antarctica* Lipase B) on the N-Boc ester intermediate, or start with chiral resolution of the lactone using tartaric acid salts.

Comparative Analysis

Feature	Biocatalytic Route (Protocol A)	Chemical/Lactonization (Protocol B)
Stereoselectivity	High (Enzyme controlled)	Low (Requires resolution)
Regioselectivity	Moderate (Mix of 5-OH and 3-OH)	High (Defined by starting material)
Scalability	Moderate (Bioreactor limits)	High (Standard chemical reactors)
Green Factor	High (Water, mild temp)	Low (High pressure, metal catalysts)
Purity Strategy	Chromatography (Silica)	Phase Separation (Lactonization)
Primary Use	Lab-scale, Enantiopure synthesis	Industrial manufacturing

Visualization of Pathways

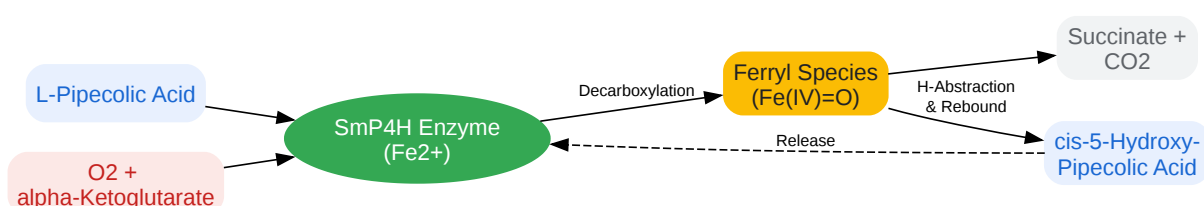
Figure 1: Biocatalytic Cycle of SmP4H

Caption: The catalytic cycle of Fe(II)/

-KG dioxygenase. The enzyme activates O

to form a reactive Ferryl (Fe

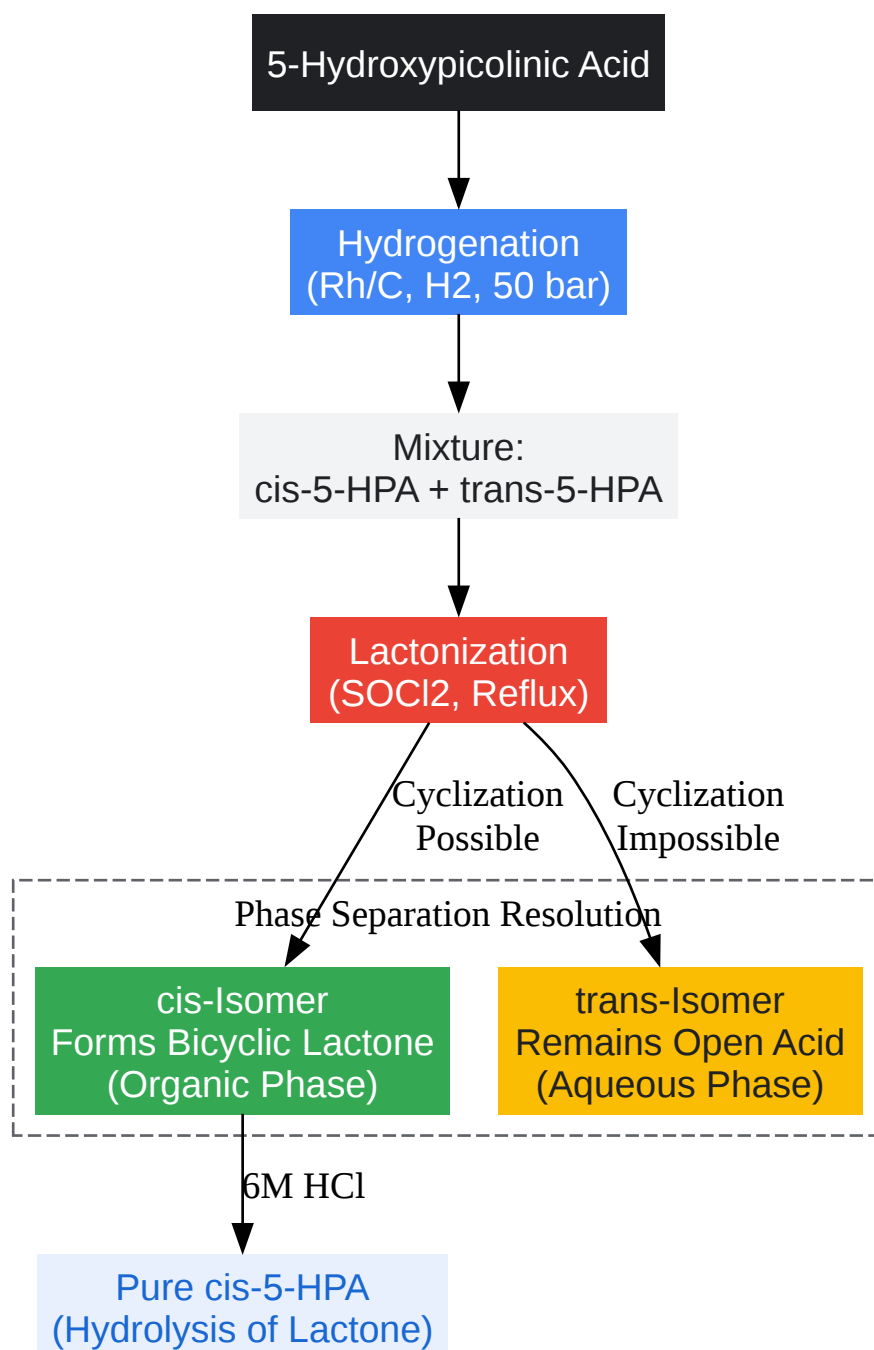
=O) intermediate, which abstracts hydrogen from C5 of Pipecolic Acid.



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Figure 2: Chemical Synthesis & Lactonization Resolution

Caption: Chemical route featuring the critical "Self-Validating" lactonization step that physically separates cis-isomers from trans-isomers based on geometric constraints.



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